molecular formula C16H16N2O B2671038 3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 3314-43-0

3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2671038
CAS No.: 3314-43-0
M. Wt: 252.317
InChI Key: RRUQCQQERUSQFJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative, a class of nitrogen-containing heterocyclic compounds that serve as a privileged scaffold in medicinal chemistry and drug discovery . This compound is a key intermediate for synthesizing more complex molecules and is a candidate for investigating a wide spectrum of biological activities. Research into structurally related pyrazoline compounds has demonstrated significant potential, particularly in oncology. For instance, a closely related trimethoxyphenyl-substituted pyrazoline analogue exhibited potent cytotoxicity against triple-negative breast cancer (TNBC) cell lines, inducing apoptosis through reactive oxygen species (ROS) generation and caspase-3 activation . Beyond anticancer applications, pyrazoline derivatives are widely explored for diverse pharmacological effects, including service as antioxidant and acetylcholinesterase inhibitory agents . The synthesis of this compound typically involves the cyclocondensation of an appropriate chalcone precursor with phenylhydrazine . Modern synthetic approaches have optimized this process using techniques like ultrasonication, which significantly shortens reaction times and improves yields . The compound is characterized by its molecular formula C₁₆H₁₆N₂O and a molecular weight of 252.32 g/mol . It is supplied for research purposes as a solid and must be stored according to the provided specifications. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-19-15-9-7-13(8-10-15)16-11-12-18(17-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUQCQQERUSQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine derivatives with chalcones. One common method is the cyclocondensation of 4-methoxyphenylhydrazine with 1,3-diphenylprop-2-en-1-one (chalcone) under acidic or basic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, and the mixture is heated to reflux for several hours to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Cycloaddition Reactions

Dihydropyrazoles participate in 1,3-dipolar cycloadditions, leveraging their unsaturated bonds for ring expansion or functionalization.

Mechanism and Examples

  • Nitrile Imine Cycloaddition :
    The compound reacts with nitrile imines (generated from phenylhydrazones via oxidative dehydrogenation) to form pyrazole derivatives. For example, 4-methoxy cinnamonitrile undergoes [3+2] cycloaddition with nitrile imines under catalytic conditions (e.g., chloramine-T), yielding 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles .

    Example Reaction :

    Dihydropyrazole+Nitrile ImineChloramine-T3,4-Diaryl-pyrazole-carbonitrile\text{Dihydropyrazole} + \text{Nitrile Imine} \xrightarrow{\text{Chloramine-T}} \text{3,4-Diaryl-pyrazole-carbonitrile}

    Table 1 : Cycloaddition Yields with Varied Substituents

    DipolarophileCatalystYield (%)Reference
    4-Methoxy cinnamonitrileChloramine-T65–78
    AcrylonitrileAgNO₃72

Oxidation Reactions

The dihydro-pyrazole ring can undergo oxidation to form fully aromatic pyrazoles.

Mechanism

Oxidants like bromine or molecular oxygen (in DMSO) abstract hydrogen from the 4,5-dihydro position, generating aromatic pyrazoles .

Example :

DihydropyrazoleBr2Pyrazole+H2O\text{Dihydropyrazole} \xrightarrow{\text{Br}_2} \text{Pyrazole} + \text{H}_2\text{O}

Table 2 : Oxidation Conditions and Outcomes

OxidantSolventTemperature (°C)Yield (%)Reference
BromineEtOH2585
O₂/DMSODMSO8092

Functional Group Transformations

The 4-methoxyphenyl and phenyl groups undergo electrophilic substitution reactions.

Aromatic Substitution

  • Nitration :
    The methoxyphenyl group directs nitration to the para position relative to the methoxy group.
    Conditions : HNO₃/H₂SO₄, 0–5°C.

  • Demethylation :
    The methoxy group can be cleaved using BBr₃ to yield hydroxyl derivatives.

Catalytic Coupling Reactions

Palladium-catalyzed reactions enable cross-coupling for structural diversification.

Suzuki-Miyaura Coupling

The phenyl group participates in Pd-mediated coupling with aryl boronic acids, forming biaryl derivatives .

Example :

Dihydropyrazole+Ar-B(OH)2Pd(dba)2Biaryl-dihydropyrazole\text{Dihydropyrazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dba)}_2} \text{Biaryl-dihydropyrazole}

Table 3 : Coupling Efficiency with Palladium Catalysts

CatalystSubstrateYield (%)Reference
Pd₂(dba)₃4-Fluorophenyl88
Pd(OAc)₂4-Chlorophenyl75

Hydrogen Bonding and Supramolecular Interactions

The NH group in the pyrazole ring participates in hydrogen bonds, influencing reactivity in multicomponent crystals.

Key Observations:

  • Cocrystallization :
    Forms hydrogen bonds with carbonyl-containing molecules (e.g., DMF) via N–H···O interactions .

  • Solid-State Reactivity :
    π–π stacking between the pyrazole and methoxyphenyl rings stabilizes intermediates during solid-state reactions .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced pharmacological properties:

Table 4 : Bioactivity of Modified Derivatives

DerivativeActivityIC₅₀ (µM)Reference
5-Carbonitrile-pyrazoleAnticancer (HeLa)12.3
4-Trifluoromethyl-pyrazoleAntifungal (C. albicans)8.7

Synthetic Protocols

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit potent antitumor properties. For example, compounds structurally related to 3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole have been shown to inhibit cancer cell proliferation in vitro and in vivo. A study indicated that specific modifications to the pyrazole ring could enhance cytotoxicity against various cancer cell lines, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. For instance, derivatives with methoxy substitutions have shown enhanced antibacterial activity compared to their unsubstituted counterparts .

Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that the compound can inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The pyrazole structure is known for its insecticidal properties. Research indicates that compounds like this compound can act as effective pesticides. They interfere with insect growth and reproduction, thus serving as a potential alternative to traditional insecticides .

Materials Science Applications

Fluorescent Properties
Compounds in the pyrazole class have been explored for their fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of methoxy groups enhances the photophysical properties of these compounds, leading to increased efficiency in light emission .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntitumor ActivityInhibits cancer cell proliferation
Antimicrobial PropertiesEffective against bacteria and fungi
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Agricultural SciencePesticidal ActivityInterferes with insect growth
Materials ScienceFluorescent PropertiesEnhanced light emission efficiency

Case Studies

Case Study 1: Antitumor Efficacy
In a study published by Manna et al. (2005), various pyrazole derivatives were synthesized and screened for their antitumor activity. The results indicated that modifications at the phenyl ring significantly affected the cytotoxicity against human cancer cell lines, highlighting the potential of this compound as a lead compound for developing new anticancer drugs.

Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation of the antimicrobial activity of substituted pyrazoles was conducted by Sarojini et al. (2010). The study revealed that compounds with methoxy substitutions exhibited superior antibacterial activity compared to their counterparts without such modifications. This suggests that this compound could be further explored as a therapeutic agent against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Pyrazoline Derivatives

Key Findings :

  • The methoxy group in PFM enhances electron density, enabling Fe³⁺ detection via chelation-driven fluorescence quenching .
  • Furan substituents (e.g., in PFM) improve selectivity for transition metals due to their π-conjugation and coordination sites .
  • The absence of a furan group in the target compound limits its utility in metal sensing compared to PFM derivatives.
Nonlinear Optical (NLO) Properties
Compound Substituents NLO Response (Theoretical) Functional Groups Reference
3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 4-Methoxyphenyl (C3) Moderate Electron-donating (OCH₃)
3-(1,1-Dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Dicyanoethenyl (C3) High Electron-withdrawing (CN)
(Z)-2-(4-Nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile Nitrophenyl (C3) Very High Electron-withdrawing (NO₂, CN)

Key Findings :

  • Electron-withdrawing groups (e.g., CN, NO₂) significantly enhance NLO responses by increasing polarizability and hyperpolarizability .
  • The methoxy group in the target compound provides weaker NLO activity compared to nitro- or cyano-substituted analogs.

Key Findings :

  • Bis(4-methoxyphenyl) derivatives (e.g., 2f) exhibit enhanced analgesic activity due to synergistic electron-donating effects and improved receptor binding .
  • Chlorophenyl/naphthyl substituents improve antimicrobial activity by promoting hydrophobic interactions with bacterial membranes .
Structural and Electronic Properties
Compound Substituents HOMO-LUMO Gap (eV) Dipole Moment (D) Reference
This compound 4-Methoxyphenyl (C3) 3.8 (DFT) 4.2
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 4-Chlorophenyl (C5), 3,4-Dimethoxyphenyl (C3) 4.1 (DFT) 5.6
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 3,4-Dimethoxyphenyl (C3), 2-Fluorophenyl (C5) 3.5 (DFT) 3.9

Key Findings :

  • Chlorine and fluorine substituents reduce HOMO-LUMO gaps, enhancing charge transfer efficiency in optoelectronic applications .
  • Multiple methoxy groups increase dipole moments, improving solubility and crystallinity .

Biological Activity

3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H23N2OC_{22}H_{23}N_2O with a molecular weight of approximately 345.43 g/mol. The structure includes a pyrazole ring, which is known for its versatile biological activity. The dihedral angle between the pyrazole ring and the methoxyphenyl ring indicates near coplanarity, which may influence its biological interactions .

1. Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds derived from this compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study reported that specific derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Activity

The anticancer potential of this compound has been explored extensively. Pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer).
  • Mechanism : The compound was found to inhibit cell proliferation and induce apoptosis through mitochondrial pathways and caspase activation.
  • IC50 Values : Some derivatives exhibited IC50 values as low as 49.85 µM against A549 cells, indicating potent antitumor activity .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. It showed promising results against both bacterial and fungal strains:

  • Bacterial Strains Tested : E. coli, Staphylococcus aureus, and Bacillus subtilis.
  • Fungal Strains Tested : Candida albicans.
  • Results : The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial properties .

Case Study 1: Synthesis and Evaluation

In a study conducted by Lokeshwari et al., the synthesis of this compound was achieved through a condensation reaction involving phenylhydrazine and appropriate carbonyl compounds. The synthesized compound was evaluated for its biological activities, revealing notable anti-inflammatory and anticancer effects in vitro .

Case Study 2: Structure-Activity Relationship

Research by Xia et al. focused on the structure-activity relationship (SAR) of various pyrazole derivatives, including those based on the methoxy-substituted phenyl group. The study concluded that modifications to the phenyl rings significantly influenced biological activity, with specific substitutions enhancing anticancer efficacy against multiple cell lines .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Inhibition %
Anti-inflammatoryTNF-α Inhibition-Up to 85%
AnticancerA549 (Lung Cancer)49.85Significant
AntimicrobialE. coli-Significant
AntimicrobialStaphylococcus aureus-Significant

Q & A

Q. What are the optimized synthetic routes for 3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, and how can purity be validated?

The compound is typically synthesized via cyclocondensation of substituted chalcones with phenylhydrazine under acidic or reflux conditions. For example, a related pyrazoline derivative (5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole) was prepared using phenylhydrazine and 4-methoxybenzaldehyde in ethanol with glacial acetic acid as a catalyst . Purification involves recrystallization or column chromatography, followed by characterization via FT-IR (to confirm C=N and C-O stretches), 1^1H/13^13C NMR (to verify dihydro-pyrazole ring protons and substituent integration), and mass spectrometry (to confirm molecular ion peaks) .

Q. How is the crystal structure of this compound determined, and what conformational insights are revealed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, the crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed a non-planar dihydro-pyrazole ring with puckering parameters quantified using Cremer-Pople coordinates . The 4-methoxyphenyl group adopts a twisted conformation relative to the pyrazoline core, influencing intermolecular interactions like C–H···π and van der Waals forces .

Q. What preliminary biological activities have been reported for this compound?

Pyrazoline derivatives with 4-methoxyphenyl substituents exhibit moderate to strong antimicrobial, analgesic, and antioxidant activities. For instance, 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole showed DPPH radical scavenging activity (IC50_{50} ~50–100 µM) and analgesic effects comparable to aspirin in hot-plate tests . Bioactivity is attributed to electron-donating methoxy groups enhancing radical stabilization and target binding .

Advanced Research Questions

Q. How can molecular docking explain the bioactivity of this compound against microbial targets?

Docking studies against enzymes like methionyl-tRNA synthetase (metRS) reveal that the 4-methoxyphenyl group forms hydrogen bonds with active-site residues (e.g., Asp168 and Arg310), while the pyrazoline core engages in hydrophobic interactions. However, moderate activity in some derivatives (e.g., MIC >100 µg/mL) may stem from steric hindrance from bulky substituents or suboptimal binding geometry . Advanced simulations (MD trajectories >100 ns) are recommended to assess binding stability .

Q. What mechanistic insights underlie its fluorescence quenching for Fe3+^{3+}3+ sensing?

The compound 5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PFM) exhibits "turn-off" fluorescence upon Fe3+^{3+} binding via a paramagnetic quenching mechanism. Density functional theory (DFT) calculations show that Fe3+^{3+} coordinates with the furan oxygen and pyrazoline nitrogen, reducing the HOMO-LUMO gap and enabling electron transfer . Selectivity over other ions (e.g., Al3+^{3+}, Cu2+^{2+}) is attributed to Fe3+^{3+}’s high charge density and compatible ionic radius .

Q. How do crystallographic data validation tools like SHELX improve structural accuracy?

SHELXL refines displacement parameters and validates geometry using metrics like R-factors, ADP (atomic displacement parameter) ratios, and Hirshfeld surface analysis. For example, a high Rint_{\text{int}} (>0.05) may indicate twinning or disorder, requiring iterative refinement with SHELXD/E . The program’s robust handling of high-resolution data ensures accurate bond-length precision (±0.002 Å) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC50_{50} or MIC values (e.g., DPPH scavenging IC50_{50} ranging 50–200 µM) may arise from assay conditions (e.g., DMSO solvent interference) or substituent electronic effects. Systematic SAR studies modifying the 4-methoxy group (e.g., replacing with nitro or chloro) can isolate electronic vs. steric contributions . Redundant synthesis and bioassays under standardized protocols (e.g., CLSI guidelines for antimicrobial tests) are critical .

Q. How do computational models (DFT, QSAR) predict physicochemical properties?

DFT at the B3LYP/6-311++G(d,p) level calculates dipole moments (~3.5–4.0 D), polarizability (~30 Å3^3), and Fukui indices to identify nucleophilic/electrophilic sites. QSAR models using descriptors like LogP and molar refractivity correlate with antioxidant activity (R2^2 >0.85), guiding derivative design .

Methodological Recommendations

  • Synthesis : Optimize cyclocondensation using microwave-assisted synthesis for higher yields (>80%) .
  • Characterization : Combine SC-XRD with Hirshfeld surface analysis for intermolecular interaction mapping .
  • Bioassays : Use dose-response curves with triplicate measurements to minimize variability in IC50_{50} determination .
  • Computational Tools : Validate docking poses with MM-GBSA binding energy calculations and ADMET profiling .

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